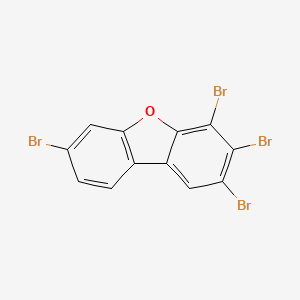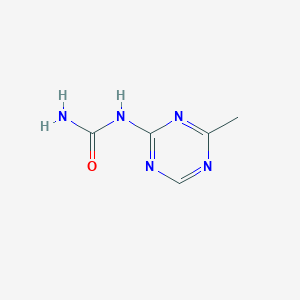![molecular formula C23H23NO2 B12593862 N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-3-(propan-2-yl)benzamide CAS No. 648924-69-0](/img/structure/B12593862.png)
N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-3-(propan-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[([1,1’-Biphényl]-3-yl)méthyl]-2-hydroxy-3-(propan-2-yl)benzamide est un composé organique complexe caractérisé par ses groupes fonctionnels biphényle et benzamide
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N-[([1,1’-Biphényl]-3-yl)méthyl]-2-hydroxy-3-(propan-2-yl)benzamide implique généralement la condensation d'un dérivé de biphényle avec un précurseur de benzamide. Une méthode courante implique la réaction du 3-bromométhylbiphényle avec l'acide 2-hydroxy-3-(propan-2-yl)benzoïque en présence d'un agent de couplage tel que le N,N'-dicyclohexylcarbodiimide (DCC) dans des conditions douces . La réaction est généralement effectuée dans un solvant inerte tel que le dichlorométhane à température ambiante.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de synthèse automatisée peut améliorer l'efficacité et le rendement du processus de production. De plus, l'utilisation de principes de chimie verte, tels que l'emploi de catalyseurs recyclables et la réduction des déchets, est souvent prise en compte dans les milieux industriels .
Analyse Des Réactions Chimiques
Types de réactions
N-[([1,1’-Biphényl]-3-yl)méthyl]-2-hydroxy-3-(propan-2-yl)benzamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé en cétone à l'aide d'agents oxydants comme le permanganate de potassium.
Réduction : Le groupe carbonyle dans la partie benzamide peut être réduit en amine à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Substitution : Le cycle biphényle peut subir des réactions de substitution aromatique électrophile, telles que la nitration ou l'halogénation.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu aqueux.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Nitration à l'aide d'un mélange d'acide nitrique et d'acide sulfurique concentrés.
Principaux produits
Oxydation : Formation d'un dérivé cétonique.
Réduction : Formation d'un dérivé aminé.
Substitution : Formation de dérivés de biphényle nitrés ou halogénés.
Applications De Recherche Scientifique
N-[([1,1’-Biphényl]-3-yl)méthyl]-2-hydroxy-3-(propan-2-yl)benzamide a des applications diverses en recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour son potentiel en tant que sonde biochimique pour étudier les interactions enzymatiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de matériaux avancés et comme intermédiaire dans la synthèse de produits pharmaceutiques
Mécanisme d'action
Le mécanisme d'action de N-[([1,1’-Biphényl]-3-yl)méthyl]-2-hydroxy-3-(propan-2-yl)benzamide implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il peut inhiber certaines enzymes en se liant à leurs sites actifs, bloquant ainsi leur activité. La partie biphényle peut interagir avec des poches hydrophobes dans les protéines, tandis que le groupe benzamide peut former des liaisons hydrogène avec des résidus d'acides aminés . Ces interactions peuvent moduler diverses voies biochimiques, conduisant aux effets observés du composé.
Mécanisme D'action
The mechanism of action of N-[([1,1’-Biphenyl]-3-yl)methyl]-2-hydroxy-3-(propan-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The biphenyl moiety can interact with hydrophobic pockets in proteins, while the benzamide group can form hydrogen bonds with amino acid residues . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Composés similaires
N-(1,1’-Biphényl)-2-ylbenzamide : Structure similaire, mais sans les groupes hydroxyle et isopropyle.
N-(2-(1H-Indol-3-yl)éthyl)-2-(2-fluoro-[1,1′-biphényl]-4-yl)propanamide : Contient une partie indole et un groupe biphényle fluoré.
Unicité
N-[([1,1’-Biphényl]-3-yl)méthyl]-2-hydroxy-3-(propan-2-yl)benzamide est unique en raison de sa combinaison de fonctionnalités biphényle, hydroxyle et benzamide. Cette structure unique lui permet de participer à une large gamme de réactions chimiques et d'interagir avec diverses cibles biologiques, ce qui en fait un composé polyvalent en recherche scientifique .
Propriétés
Numéro CAS |
648924-69-0 |
|---|---|
Formule moléculaire |
C23H23NO2 |
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
2-hydroxy-N-[(3-phenylphenyl)methyl]-3-propan-2-ylbenzamide |
InChI |
InChI=1S/C23H23NO2/c1-16(2)20-12-7-13-21(22(20)25)23(26)24-15-17-8-6-11-19(14-17)18-9-4-3-5-10-18/h3-14,16,25H,15H2,1-2H3,(H,24,26) |
Clé InChI |
GQTKDEDBSIKYNX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C(=CC=C1)C(=O)NCC2=CC(=CC=C2)C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Hydroxy-1-methoxy-4-[4-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B12593779.png)
![Benzene, [(3S)-3-(ethenyloxy)-5-hexenyl]-](/img/structure/B12593784.png)

![Trimethyl{[2-(2-phenylethenyl)phenyl]ethynyl}silane](/img/structure/B12593808.png)
![Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-2-pyridinyl-](/img/structure/B12593820.png)

![4-(Bromomethyl)-N-[2-(3-methoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B12593828.png)
propanedinitrile](/img/structure/B12593841.png)
![3-Fluoro-1-oxo-6-[4-(trifluoromethyl)phenyl]-1lambda~5~-pyridine-2-carbonitrile](/img/structure/B12593845.png)
![[4-[4-(4-Phosphonophenyl)phenyl]phenyl]phosphonic acid](/img/structure/B12593851.png)
![3-(Hexylsulfanyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide](/img/structure/B12593853.png)

![N'-{[Methoxy(dimethyl)silyl]methyl}-N,N-dipropan-2-ylurea](/img/structure/B12593868.png)
![Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methylcyclohexyl)-](/img/structure/B12593870.png)
